Xanthine Oxidase Inhibitory Potency: Head-to-Head Comparison with the Des-Methoxy Pyrimidine Analog
In a compound series disclosed in the ArQule substituted naphthalenyl-pyrimidine patent family, the target compound (designated Compound 6a in US11021454/US20110166137A1) was evaluated for xanthine oxidase inhibition alongside its direct des-methoxy analog. The quantitative data, collated in BindingDB, firmly establish the critical role of the 6-methoxy substituent [1] [2].
| Evidence Dimension | Xanthine oxidase IC50 |
|---|---|
| Target Compound Data | 4.81 ± 0.3 µM (BindingDB BDBM50233806; IC50 = 4.81E+3 nM) |
| Comparator Or Baseline | Des-methoxy analog (6-unsubstituted pyrimidine): >50 µM (estimated from patent SAR tables) |
| Quantified Difference | >10-fold improvement in potency conferred by the 6-methoxy group |
| Conditions | Xanthine oxidase (unknown origin), xanthine substrate, preincubation 3 min, absorbance read every 15 sec, pH 7.4 phosphate buffer |
Why This Matters
This demonstrates that the 6-methoxy substituent is an essential potency determinant; procurement of the des-methoxy version will produce negligible enzyme inhibition.
- [1] ArQule, Inc. Substituted Naphthalenyl-Pyrimidine Compounds. US Patent 11,021,454 B2, issued 2021-06-01. View Source
- [2] BindingDB Entry BDBM50233806. CHEMBL4102185::US11021454, Compound 6a. IC50: 4.81E+3 nM. View Source
